molecular formula C8H9NS2 B14655352 Carbamodithioic acid, (2-methylphenyl)- CAS No. 45892-06-6

Carbamodithioic acid, (2-methylphenyl)-

Cat. No.: B14655352
CAS No.: 45892-06-6
M. Wt: 183.3 g/mol
InChI Key: DMDHNFSEAIONQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, (2-methylphenyl)-, typically involves the reaction of 2-methylphenylamine with carbon disulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for carbamodithioic acid, (2-methylphenyl)-, often involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (2-methylphenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while substitution reactions can produce a variety of substituted dithiocarbamates .

Scientific Research Applications

Carbamodithioic acid, (2-methylphenyl)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamodithioic acid, (2-methylphenyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamodithioic acid, (2-methylphenyl)-, is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

CAS No.

45892-06-6

Molecular Formula

C8H9NS2

Molecular Weight

183.3 g/mol

IUPAC Name

(2-methylphenyl)carbamodithioic acid

InChI

InChI=1S/C8H9NS2/c1-6-4-2-3-5-7(6)9-8(10)11/h2-5H,1H3,(H2,9,10,11)

InChI Key

DMDHNFSEAIONQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)S

Origin of Product

United States

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